molecular formula C14H17NO B6044836 4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE

4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE

Cat. No.: B6044836
M. Wt: 215.29 g/mol
InChI Key: OILHGVNUGYSDRQ-UHFFFAOYSA-N
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Description

4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE is a complex organic compound belonging to the class of phenanthridines. Phenanthridines are heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE involves several steps. One common method is the Ritter reaction, which involves the reaction of 2-methyl-1-phenylcyclohexanol with nitriles . This reaction proceeds through the formation of a tertiary carbocation, which then interacts with the nitrile group to form the desired phenanthridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

    Ritter Reaction: As mentioned earlier, the Ritter reaction is a key synthetic route for this compound.

Scientific Research Applications

4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Phenanthridine derivatives have shown potential in medicinal chemistry for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

4a-methyl-1,2,3,4,5,10b-hexahydrophenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-14-9-5-4-8-12(14)10-6-2-3-7-11(10)13(16)15-14/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILHGVNUGYSDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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